![molecular formula C19H19NO4 B064037 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid CAS No. 174879-28-8](/img/structure/B64037.png)
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid often involves solid-phase synthesis techniques, utilizing the Fmoc strategy for protecting amino groups during peptide chain assembly. For example, oligomers derived from amide-linked neuraminic acid analogues have been synthesized using N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids, demonstrating the utility of Fmoc protection in the efficient synthesis of complex molecules (Gregar & Gervay-Hague, 2004).
Molecular Structure Analysis
The molecular structure of compounds incorporating the Fmoc group is characterized by the presence of the fluorenyl ring, which contributes to the stability and reactivity of these compounds. Advanced techniques, including single-crystal X-ray diffraction, have been employed to elucidate the structural details of Fmoc-protected amino acids, providing insights into their conformational dynamics and interaction patterns (Bojarska et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of Fmoc-protected amino acids involves selective deprotection under basic conditions, allowing for sequential peptide elongation without affecting other functional groups. Studies have demonstrated the efficiency of Fmoc cleavage and the orthogonal protection strategies that enable complex peptide synthesis (Fields & Noble, 2009).
Physical Properties Analysis
The physical properties of Fmoc-protected amino acids, such as solubility and crystallinity, are crucial for their application in peptide synthesis. The design of novel Fmoc amino acids aims to enhance these properties, facilitating their use in diverse synthetic strategies (Bradley & Mittoo, 2003).
Chemical Properties Analysis
The chemical stability of Fmoc-protected amino acids under various reaction conditions is a key factor in their application. Research into novel protecting groups and linkers aims to expand the toolkit available for peptide chemists, enabling the synthesis of peptides with challenging sequences (Johnson et al., 1993).
Scientific Research Applications
Peptide Synthesis :
- Synthesis of N-Fmoc-protected β-amino acids by direct homologation of Fmoc α-amino acids, offering a pathway to enantiomerically pure N-Fmoc-protected β-amino acids with high yield (Ellmerer-Müller et al., 1998).
- Preparation of N-Fmoc-protected β2-homoamino acids with proteinogenic side chains, facilitating solid-phase syntheses of β-peptides (Šebesta & Seebach, 2003).
- Production of differentially protected azatryptophan derivatives using Fmoc-protected amino acids for peptide-based drug discovery (Nimje et al., 2020).
Material Science and Nanotechnology :
- Self-assembly of Fmoc variants of amino acids, such as threonine and serine, to form controlled morphological structures useful in material science and nanotechnology (Kshtriya et al., 2021).
- Study of self-assembled structures formed by Fmoc modified aliphatic uncharged single amino acids, revealing potential in designing novel self-assembled architectures (Gour et al., 2021).
Biomedical Applications :
- Enzyme-activated surfactants derived from N-Fluorenyl-9-methoxycarbonyl-protected amino acids for dispersion of carbon nanotubes, highlighting potential applications in biomedicine (Cousins et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that fmoc amino acids are generally used as building blocks in peptide synthesis .
Mode of Action
Fmoc-DL-2-aminobutyric acid, like other Fmoc amino acids, is used in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a protective group for the amino group during peptide bond formation . It’s removed under basic conditions, allowing the free amino group to participate in the formation of peptide bonds with other amino acids .
Biochemical Pathways
As a building block in peptide synthesis, it contributes to the formation of peptides, which can participate in various biological processes depending on their sequence and structure .
Pharmacokinetics
As a compound used in peptide synthesis, its bioavailability would largely depend on the properties of the resulting peptide .
Action Environment
The action of Fmoc-DL-2-aminobutyric acid, as a component in peptide synthesis, can be influenced by various factors such as pH, temperature, and the presence of other reactants . Its stability is generally good, as it is stable at room temperature and has a long shelf-life .
properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-2-17(18(21)22)20-19(23)24-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-17H,2,11H2,1H3,(H,20,23)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIRYUNKLVPVRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
174879-28-8 | |
Record name | 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=174879-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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